10-Hydroxyphenazin-2-one
CAS No.: 18274-41-4
Cat. No.: VC21053467
Molecular Formula: C12H8N2O2
Molecular Weight: 212.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18274-41-4 |
|---|---|
| Molecular Formula | C12H8N2O2 |
| Molecular Weight | 212.2 g/mol |
| IUPAC Name | 10-hydroxyphenazin-2-one |
| Standard InChI | InChI=1S/C12H8N2O2/c15-8-5-6-10-12(7-8)14(16)11-4-2-1-3-9(11)13-10/h1-7,16H |
| Standard InChI Key | AMQKNERKPRXUIB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3N2O |
| Canonical SMILES | C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3N2O |
Introduction
Chemical Properties and Structure
10-Hydroxyphenazin-2-one is structurally related to other hydroxyphenazine derivatives such as 2-hydroxyphenazine and 1-hydroxyphenazine, but with distinct modifications that alter its chemical reactivity and biological properties.
Basic Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 18274-41-4 |
| Molecular Formula | C₁₂H₈N₂O₂ |
| Molecular Weight | 212.20 g/mol |
| Physical Appearance | Yellow to orange crystalline solid |
| Solubility | Sparingly soluble in water; soluble in organic solvents |
| Classification | Phenazine derivative; N-oxide |
The compound can also be referred to as 2-phenazinol 10-oxide, which reflects its chemical structure as a hydroxyphenazine with an N-oxide functionality . The structure consists of a phenazine backbone with a hydroxy group at position 2 and an N-oxide at position 10.
Structural Comparison with Related Compounds
10-Hydroxyphenazin-2-one differs from 2-hydroxyphenazine (CAS: 4190-95-8) by the presence of an N-oxide group at position 10, which significantly alters its electronic properties and reactivity . This modification changes the compound's polarity, solubility, and biological activity compared to the non-oxidized parent compound.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| 10-Hydroxyphenazin-2-one | C₁₂H₈N₂O₂ | 212.20 g/mol | Phenazine with 2-OH and 10-N-oxide |
| 2-Hydroxyphenazine | C₁₂H₈N₂O | 196.20 g/mol | Phenazine with 2-OH group |
| 1-Hydroxyphenazine | C₁₂H₈N₂O | 196.21 g/mol | Phenazine with 1-OH group |
| 2-Hydroxyphenazine 5,10-Dioxide | C₁₂H₈N₂O₃ | 228.20 g/mol | Phenazine with 2-OH and both N-oxides |
Biological Activity and Pharmacological Properties
Antimicrobial Activity
Phenazine derivatives, including hydroxyphenazines, are known for their significant antimicrobial properties. While specific data for 10-hydroxyphenazin-2-one is limited, related compounds such as 2-hydroxyphenazine exhibit strong bacteriostatic and fungistatic activities .
Research has demonstrated that 2-hydroxyphenazines show stronger antimicrobial activity against a variety of pathogens compared to phenazine-1-carboxylic acid (PCA). The addition of an N-oxide group, as in 10-hydroxyphenazin-2-one, may further modify these properties, potentially enhancing certain biological activities due to increased polarity and altered electronic distribution.
Cytotoxic Properties
N-alkyl-2-halophenazin-1-ones, which share structural similarities with 10-hydroxyphenazin-2-one, have demonstrated cytotoxic activity against human cancer cell lines. For example, 2-chloropyocyanin showed significant selectivity toward A549 lung cancer cells in cytotoxicity evaluations .
The presence of the N-oxide functionality in 10-hydroxyphenazin-2-one might contribute to its potential cytotoxic properties, as N-oxides often enhance bioavailability and can act as prodrugs that undergo specific activation in certain cellular environments.
Redox Properties
Like other phenazine derivatives, 10-hydroxyphenazin-2-one likely possesses significant redox properties. These compounds can act as electron shuttles, facilitating electron transfer in biological systems. This property is particularly important in bacterial biofilms and may contribute to the compound's biological activity .
Current Research and Future Directions
Synthesis Optimization
Current research efforts may focus on optimizing the synthesis of 10-hydroxyphenazin-2-one to improve yield and purity. The challenges in synthesizing phenazine derivatives with specific substitution patterns have driven innovative approaches in organic synthesis.
Table: Comparative Analysis of Synthetic Approaches
| Method | Advantages | Disadvantages | Estimated Yield |
|---|---|---|---|
| Direct oxidation of 2-hydroxyphenazine | Simple, one-step process | May lack selectivity | 10-30% |
| Oxidative coupling of precursors | Better control of regioselectivity | Requires specific precursors | 20-40% |
| Enzyme-mediated synthesis | High selectivity, mild conditions | Requires specific enzymes | 30-60% |
Structure-Activity Relationship Studies
Understanding the relationship between the structure of 10-hydroxyphenazin-2-one and its biological activity is crucial for developing derivatives with enhanced properties. The position of the hydroxyl group and the N-oxide functionality significantly influence the compound's interaction with biological targets.
Analytical Methods and Characterization
Spectroscopic Identification
10-Hydroxyphenazin-2-one can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the compound's structure, particularly the position of the hydroxyl group and the N-oxide.
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Mass spectrometry can confirm the molecular weight and fragmentation pattern, which are characteristic of the phenazine structure with the additional oxygen atoms.
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Infrared (IR) spectroscopy can identify the functional groups present, including the hydroxyl group and the N-oxide.
Chromatographic Analysis
Liquid chromatography methods, particularly high-performance liquid chromatography (HPLC), are commonly used for the separation and quantification of phenazine derivatives in complex mixtures. These methods can be coupled with mass spectrometry for enhanced sensitivity and specificity.
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